Cas no 2839156-98-6 (2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane)

2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane structure
2839156-98-6 structure
Product name:2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
CAS No:2839156-98-6
MF:C21H25N3
Molecular Weight:319.443304777145
CID:6316726
PubChem ID:165881676

2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane 化学的及び物理的性質

名前と識別子

    • 2839156-98-6
    • 2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
    • 2-(1-benzhydrylazetidin-3-yl)-2,6-diazaspiro[3.3]heptane
    • EN300-27735400
    • 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
    • インチ: 1S/C21H25N3/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)23-11-19(12-23)24-15-21(16-24)13-22-14-21/h1-10,19-20,22H,11-16H2
    • InChIKey: WFZHXBPCPCWSBQ-UHFFFAOYSA-N
    • SMILES: N1(C2CN(C(C3C=CC=CC=3)C3C=CC=CC=3)C2)CC2(CNC2)C1

計算された属性

  • 精确分子量: 319.204847810g/mol
  • 同位素质量: 319.204847810g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 402
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų
  • XLogP3: 2.6

2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27735400-1.0g
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
1g
$986.0 2023-05-26
Enamine
EN300-27735400-0.5g
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
0.5g
$768.0 2023-05-26
Enamine
EN300-27735400-5.0g
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
5g
$2858.0 2023-05-26
Aaron
AR028DI2-1g
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
1g
$1381.00 2025-02-16
1PlusChem
1P028D9Q-2.5g
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
2.5g
$2449.00 2024-05-07
1PlusChem
1P028D9Q-500mg
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
500mg
$1012.00 2024-05-07
Aaron
AR028DI2-10g
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
10g
$5850.00 2023-12-15
Enamine
EN300-27735400-0.1g
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
0.1g
$342.0 2023-05-26
Enamine
EN300-27735400-2.5g
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
2.5g
$1931.0 2023-05-26
Enamine
EN300-27735400-10.0g
2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane
2839156-98-6 95%
10g
$4236.0 2023-05-26

2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane 関連文献

2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptaneに関する追加情報

Introduction to 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane (CAS No. 2839156-98-6)

2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane, identified by its Chemical Abstracts Service (CAS) number 2839156-98-6, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine derivative exhibits a unique structural framework, combining a seven-membered diazaspiro ring system with a diphenylmethyl substituent, which contributes to its distinct chemical properties and potential biological activities.

The molecular architecture of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane features a spirocyclic core, where two rings are connected at a single carbon atom, creating a rigid yet flexible structure. This spiro configuration is often associated with enhanced metabolic stability and improved bioavailability, making it an attractive scaffold for drug development. The presence of the diphenylmethyl group further enhances the compound's lipophilicity, which can be crucial for membrane permeability and target binding affinity.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the potential interactions of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane with various biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory pathways, neurodegenerative diseases, and cancer progression. The diazaspiro moiety, in particular, has been identified as a key pharmacophore in several lead compounds that demonstrate promising preclinical activity.

In the context of drug discovery, the synthesis of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane represents a significant achievement in organic synthesis. The development of efficient synthetic routes has enabled researchers to produce this compound in scalable quantities, facilitating further exploration of its pharmacological properties. Techniques such as transition-metal-catalyzed coupling reactions and ring-closing metathesis have been employed to construct the spirocyclic core with high precision and yield.

The pharmacological profile of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane is being actively investigated in both in vitro and in vivo models. Preliminary studies have shown that this compound exhibits moderate affinity for certain protein targets, suggesting potential therapeutic applications. For instance, its interaction with enzymes involved in signal transduction pathways may provide insights into novel therapeutic strategies for chronic diseases. Additionally, the diphenylmethyl group's ability to modulate protein-protein interactions could open avenues for developing targeted therapies.

The structural complexity of 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane also makes it an interesting candidate for exploring structure-activity relationships (SAR). By modifying specific functional groups or substituents, researchers can fine-tune the pharmacological properties of this compound to optimize its efficacy and minimize potential side effects. This iterative approach is central to modern drug discovery pipelines and has been instrumental in bringing numerous innovative therapeutics to market.

From a chemical biology perspective, 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane serves as a valuable tool for understanding fundamental biological processes. Its unique scaffold allows researchers to probe the mechanisms of action of various enzymes and receptors, providing critical insights into disease pathogenesis. Such knowledge is essential for developing rational drug design strategies and identifying new therapeutic targets.

The synthetic methodologies developed for 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane also contribute to the broader field of organic chemistry by introducing novel synthetic transformations and building blocks. These advancements not only facilitate the production of this specific compound but also provide tools for synthesizing other complex heterocyclic molecules with potential pharmaceutical applications.

In conclusion, 2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane (CAS No. 2839156-98-6) represents a promising candidate for further pharmacological exploration due to its unique structural features and potential biological activities. The ongoing research into this compound highlights its significance in drug discovery and underscores the importance of innovative synthetic approaches in advancing medicinal chemistry.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd